13,14-dimethoxy-4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10(15),11,13-pentaene-7,16-dione
Overview
Description
8,9-dimethoxy-2-methyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione is a complex heterocyclic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-2-methyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions
8,9-dimethoxy-2-methyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
8,9-dimethoxy-2-methyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-2-methyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidines and related heterocyclic structures. Examples include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
What sets 8,9-dimethoxy-2-methyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione apart is its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it valuable for specific applications .
Properties
IUPAC Name |
13,14-dimethoxy-4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10(15),11,13-pentaene-7,16-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-18-6-8-11(17-18)14(20)16-13-7-4-5-9(22-2)12(23-3)10(7)15(21)19(8)13/h4-6,13H,1-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSISIBBXAITHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)NC3N2C(=O)C4=C3C=CC(=C4OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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